1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
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Overview
Description
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex organic compound featuring a benzo[d]thiazole core, a piperazine ring, and a methoxy group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been reported to inhibit enzyme activity, as seen with the ALK5 inhibitor .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation
Cellular Effects
Thiazole derivatives have been shown to have a variety of effects on cells . For example, some thiazole derivatives have been found to inhibit the phosphorylation of Smad2/3, a cellular process involved in the TGF-β signaling pathway
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms . For example, some thiazole derivatives have been found to inhibit enzymes such as COX-1
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone in laboratory settings are not yet fully known. It is known that thiazole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that thiazole derivatives can interact with a variety of enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that thiazole derivatives can interact with a variety of transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is known that thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Final Compound: The final step involves the acylation of the piperazine derivative with 4-(4-methoxyphenyl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 1-(4-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone.
Reduction: 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone: Lacks the methyl group on the benzo[d]thiazole ring.
1-(4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone: Lacks the methoxy group.
1-(4-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone: Has a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is unique due to the presence of both the methoxy and methyl groups on the benzo[d]thiazole ring, which can significantly influence its biological activity and pharmacokinetic properties. This combination of functional groups may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
1-[4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-9-18(28-3)19-20(14)29-22(23-19)25-12-10-24(11-13-25)21(27)17-7-5-16(6-8-17)15(2)26/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZIXPHZREVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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